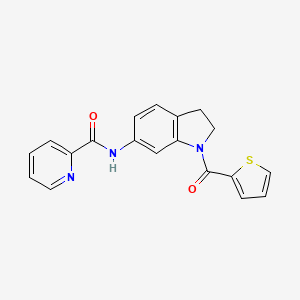![molecular formula C19H23N5O B2874075 6-Cyclopropyl-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2175978-71-7](/img/structure/B2874075.png)
6-Cyclopropyl-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
カタログ番号 B2874075
CAS番号:
2175978-71-7
分子量: 337.427
InChIキー: UTDCRKHRBZWALV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes a cyclopropyl group, a tetrahydroquinazolinyl group, an azetidinyl group, and a dihydropyridazinone group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of several rings and functional groups. The cyclopropyl group, for example, is a three-membered carbon ring, which introduces strain into the molecule . The tetrahydroquinazolinyl and dihydropyridazinone groups are heterocyclic compounds, meaning they contain atoms other than carbon in their rings .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the azetidinyl group might be susceptible to reactions that open the ring, while the dihydropyridazinone group might undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, functional groups, and stereochemistry would all play a role .科学的研究の応用
Discovery and Optimization for Therapeutic Use
- Selective Estrogen Receptor Degraders (SERDs) and Antagonists: A study by Scott et al. (2020) reports on the optimization of tricyclic indazoles as SERDs and antagonists for treating ER+ breast cancer, leading to the development of a compound with potent in vivo activity in mouse xenograft models, known as AZD9833, demonstrating the compound's potential as a therapeutic agent in clinical trials (Scott et al., 2020).
Cyclization Reactions and Synthetic Applications
- Cyclization of Aryl- and Aroyl-Cyanamides: Shikhaliev et al. (2008) describe the cyclization reactions of aryl-, aroyl-, and cyanamides with various substrates, leading to the formation of quinazolinone derivatives, highlighting the compound's relevance in synthetic organic chemistry (Shikhaliev et al., 2008).
Antimicrobial and Antibacterial Agents
- 7-Azetidinylquinolones as Antibacterial Agents: Frigola et al. (1994) investigated the synthesis and biological activity of 7-azetidinylquinolones, demonstrating their efficacy against Gram-positive and Gram-negative bacteria. The study emphasizes the compound's potential as a novel antibacterial agent (Frigola et al., 1994).
Hypotensive Activity
- Quinazolinones as Hypotensive Agents: Kumar et al. (2003) prepared quinazolinone derivatives and evaluated them for hypotensive activity, finding several compounds with significant activity, indicating the compound's potential in developing new hypotensive agents (Kumar et al., 2003).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-cyclopropyl-2-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-18-8-7-16(14-5-6-14)22-24(18)11-13-9-23(10-13)19-15-3-1-2-4-17(15)20-12-21-19/h7-8,12-14H,1-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDCRKHRBZWALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2873995.png)
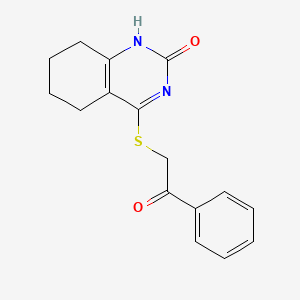
![4-isopropyl-N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzenesulfonamide](/img/structure/B2874000.png)
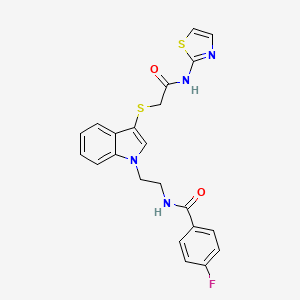


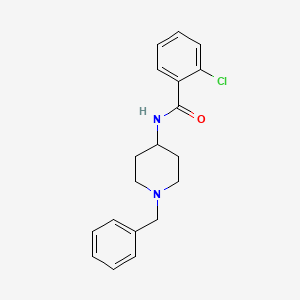
![Tert-butyl5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B2874009.png)

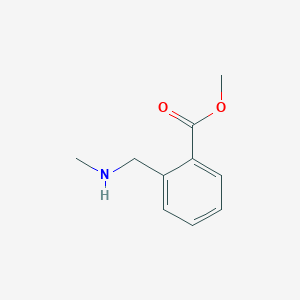
![tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2874014.png)
